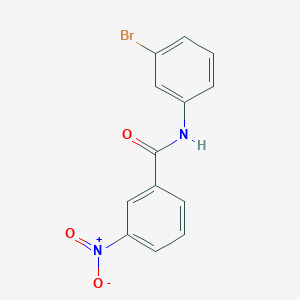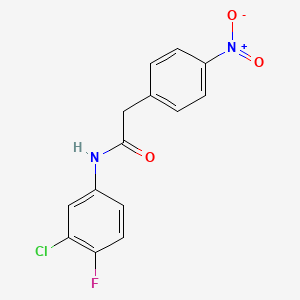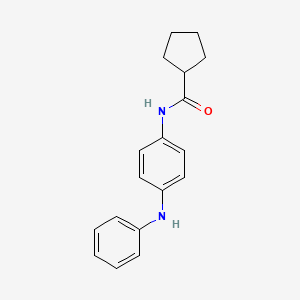
N-(3-bromophenyl)-3-nitrobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-bromophenyl)-3-nitrobenzamide and its analogs often involves direct functionalization of the benzamide moiety, where halogenation and nitration reactions are crucial steps. An example includes the synthesis and characterization of related nitrobenzamide derivatives, where halogens play a significant role in the molecular structure and reactivity, illustrating the synthetic pathways for such compounds (He, Yang, Hou, Teng, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using X-ray crystallography, revealing diverse three-dimensional framework structures. These structures are significantly influenced by N-H...O, C-H...O hydrogen bonding, and π-π stacking interactions, as observed in isomeric N-(iodophenyl)nitrobenzamides (Wardell, Low, Skakle, & Glidewell, 2006).
Chemical Reactions and Properties
This compound and similar compounds participate in various chemical reactions, including nucleophilic substitution and rearrangement processes. These reactions are crucial for further functionalization and the synthesis of novel derivatives with potential biological and industrial applications (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular architecture. X-ray diffraction studies provide insights into their crystalline structures, showing the influence of intermolecular interactions on packing and stability. These studies help in understanding the material properties and their potential applications (Saeed, Hussain, & Bolte, 2010).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interaction with other chemical species, are influenced by the nitro and bromophenyl groups. These functional groups impact the electron distribution within the molecule, affecting its reactivity patterns, as highlighted in studies focusing on electronic structure and magnetism (Poulten et al., 2013).
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Electronic Properties
N-(4-Bromophenyl)-4-nitrobenzamide, a compound structurally similar to N-(3-bromophenyl)-3-nitrobenzamide, has been analyzed using FTIR and FT-Raman spectroscopy. This research presents a comparative study of vibrational frequencies and intensity using methods like B3PW91, MPW1PW91, and B3LYP/6-311G (d, p). The study's findings include the calculation of hyperpolarizability, suggesting potential applications in electro-optical fields. Additionally, the docking results indicate the compound's effectiveness as an antibacterial drug (Dwivedi & Kumar, 2019).
Crystallography and Framework Structures
Research on isomeric N-(iodophenyl)nitrobenzamides, which are related to this compound, demonstrates varied three-dimensional framework structures. These structures are linked by different types of hydrogen bonds and interactions, like iodo...carbonyl and iodo...nitro interactions. This study provides insight into the structural diversity and potential applications of these compounds in materials science (Wardell et al., 2006).
Anticonvulsant Properties
Compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which share a structural resemblance with this compound, have shown promising results as anticonvulsants. These studies emphasize the potential of similar nitrobenzamide derivatives in developing new anticonvulsant drugs (Sych et al., 2018).
Spectroscopic Properties and DFT Investigations
N,N-Diacylaniline derivatives, including N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromobenzamide, have been characterized by FTIR and NMR techniques. Density functional theory (DFT) calculations have been employed to understand the geometric and electronic properties of these compounds, indicating their potential in various chemical and pharmaceutical applications (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Antibacterial and Antiviral Activities
Various nitrobenzamide derivatives, including N-phenylbenzamide compounds, have been synthesized and evaluated for their antibacterial and antiviral activities. These studies highlight the potential of nitrobenzamide derivatives, like this compound, in developing new antibacterial and antiviral agents (Ravichandiran, Premnath, & Vasanthkumar, 2015); (Ji et al., 2013), (Ji et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAUOCDRHXZHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)

![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)